molecular formula C13H18FNO3S B2984610 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide CAS No. 1217008-56-4

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide

Cat. No. B2984610
CAS RN: 1217008-56-4
M. Wt: 287.35
InChI Key: SWPMVTKKVKWIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as JNJ-47117096 and has a molecular formula of C15H20FNO3S.

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

One notable application of this compound, or closely related derivatives, is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Research has shown that the introduction of a fluorine atom can enhance the selectivity for COX-2 over COX-1, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. These inhibitors are considered promising for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, highlighting their potential therapeutic applications (Hiromasa Hashimoto et al., 2002).

Corrosion Inhibition

Another area of research has explored the use of fluorobenzenesulfonamide derivatives as corrosion inhibitors. Studies involving quantum chemical calculations and molecular dynamics simulations have investigated the adsorption and corrosion inhibition properties of these compounds on iron surfaces. This research provides insights into the potential of these derivatives for protecting metals from corrosion, a crucial aspect in material science and engineering (S. Kaya et al., 2016).

Bioconjugation and Therapeutic Applications

Fluorobenzenesulfonamide derivatives have also been utilized in bioconjugation strategies for the covalent attachment of biological molecules to solid supports. This method facilitates the selective separation of human lymphocyte subsets and tumor cells, indicating its potential for therapeutic applications and diagnostics (Y. A. Chang et al., 1992).

Asymmetric Synthesis and Medicinal Chemistry

In medicinal chemistry, fluorobenzenesulfonamide derivatives have been used in the asymmetric synthesis of pharmaceutical compounds. Enantiodivergent electrophilic fluorination has enabled the synthesis of enantiomerically pure compounds, showcasing the role of these derivatives in the development of drugs with specific chiral properties (Takeshi Yamamoto et al., 2011).

Radical N-Demethylation in Organic Synthesis

Further, the use of N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst has been developed for the unprecedented N-demethylation of N-methyl amides. This approach opens new avenues in organic synthesis, especially in the modification of amide compounds (Xu Yi et al., 2020).

properties

IUPAC Name

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-10-8-11(4-5-12(10)14)19(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPMVTKKVKWIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide

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